

A Technical Guide to the Spectroscopic Characterization of 4-Nitropyridin-2-amine

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Compound of Interest

Compound Name: 4-Nitropyridin-2-amine

Cat. No.: B052811

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Senior Application Scientist Note: Direct experimental spectroscopic data for **4-Nitropyridin-2-amine** is not extensively published in publicly accessible databases. This guide is therefore constructed as a predictive analysis, grounded in first principles of spectroscopy and supported by data from analogous structures. It serves as both a reference for the expected spectral characteristics of this molecule and a framework for its empirical analysis. Our objective is to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded blueprint for the structural elucidation of **4-Nitropyridin-2-amine**.

Introduction and Molecular Overview

4-Nitropyridin-2-amine ($C_5H_5N_3O_2$) is a substituted pyridine derivative with a molecular weight of 139.11 g/mol.[1][2] Its structure is of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules, such as Raf inhibitors.[3] The precise characterization of this molecule is paramount for ensuring the purity, structure, and quality of downstream products.

This guide provides a comprehensive analysis of the predicted spectroscopic signature of **4-Nitropyridin-2-amine** using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section details the theoretical basis for the predicted data, presents the expected values in a clear format, and provides a standardized, field-proven protocol for data acquisition.

Molecular Structure and Electronic Effects

The spectroscopic behavior of **4-Nitropyridin-2-amine** is dictated by the interplay of its three core components: the pyridine ring, the electron-donating amino (-NH₂) group at position 2, and the strongly electron-withdrawing nitro (-NO₂) group at position 4.

- **Amino Group (-NH₂):** As an electron-donating group, the -NH₂ moiety increases the electron density of the pyridine ring, particularly at the ortho (position 3) and para (position 6) positions, causing an upfield (lower ppm) shift for the attached protons and carbons in NMR spectroscopy.
- **Nitro Group (-NO₂):** As a powerful electron-withdrawing group, the -NO₂ moiety significantly decreases the electron density of the ring, especially at the ortho (positions 3 and 5) and para (position 6) positions. This deshielding effect results in a pronounced downfield (higher ppm) shift in NMR.
- **Pyridine Ring:** The nitrogen atom within the ring is electronegative, inherently lowering the electron density of the entire aromatic system compared to benzene.

The net effect is a highly polarized aromatic ring, which gives rise to a distinct and predictable spectroscopic fingerprint.

Fig. 1: Structure of **4-Nitropyridin-2-amine** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra below are based on established substituent effects in pyridine systems.^{[4][5]}

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The solvent DMSO-d₆ is chosen for its excellent ability to dissolve polar aromatic compounds and to allow for the observation of exchangeable amine protons.

Proton Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Rationale
H-6	8.25 - 8.40	Doublet (d)	J = 5.5 - 6.0 Hz	1H	Located ortho to the ring nitrogen and significantly deshielded. Coupled only to H-5.
H-5	7.90 - 8.05	Doublet of doublets (dd)	J = 5.5 - 6.0 Hz, 2.0 - 2.5 Hz	1H	Deshielded by the adjacent nitro group. Coupled to both H-6 and H-3.
-NH ₂	7.00 - 7.50	Broad singlet (br s)	-	2H	Exchangeable protons. Chemical shift is concentration and temperature dependent.
H-3	6.80 - 6.95	Doublet (d)	J = 2.0 - 2.5 Hz	1H	Shielded by the adjacent amino group. Coupled only to H-5 across the nitro group.

Predicted ^{13}C NMR Spectrum (125 MHz, DMSO- d_6)

The predicted chemical shifts are based on known values for pyridine (C2: 150, C3: 124, C4: 136 ppm) and the additive effects of the $-\text{NH}_2$ and $-\text{NO}_2$ substituents.[5]

Carbon Label	Predicted Chemical Shift (δ , ppm)	Rationale
C-2	160.0 - 162.0	Directly attached to the amino group, causing a strong downfield shift from the typical C2 pyridine signal due to the carbon's position adjacent to the ring nitrogen and bonded to another nitrogen.
C-4	154.0 - 156.0	Attached to the strongly electron-withdrawing nitro group, leading to significant deshielding.
C-6	148.0 - 150.0	Ortho to the ring nitrogen, resulting in a characteristic downfield shift.
C-5	110.0 - 112.0	Influenced by the electron-withdrawing nitro group, but less so than C-4.
C-3	106.0 - 108.0	Shielded by the adjacent electron-donating amino group.

Standard Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The use of a deuterated solvent provides the field-frequency lock, and an internal standard (TMS) provides a universal reference point.

- Sample Preparation:
 - Accurately weigh 10-20 mg of solid **4-Nitropyridin-2-amine** into a clean, dry vial.[\[6\]](#)[\[7\]](#)
 - Add approximately 0.7 mL of deuterated solvent (e.g., DMSO- d_6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[\[6\]](#)[\[7\]](#)
 - Ensure complete dissolution, using gentle vortexing if necessary.[\[6\]](#)
 - Filter the solution through a pipette containing a small plug of cotton or glass wool directly into a high-quality 5 mm NMR tube to remove any particulate matter.[\[6\]](#)[\[8\]](#) The final sample height should be ~5 cm (0.6-0.7 mL).[\[7\]](#)[\[8\]](#)
- Instrument Setup:
 - Insert the sample into the spectrometer's magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.
- Data Acquisition:
 - Acquire a standard ^1H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).
 - Acquire a proton-decoupled ^{13}C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).
 - Process the data using Fourier transformation, phase correction, and baseline correction.
 - Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum relative to the solvent's residual peak.

Fig. 2: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for rapidly confirming the presence of the key amino and nitro functionalities.

Predicted IR Absorption Bands

The predicted frequencies are based on typical ranges for the functional groups present in **4-Nitropyridin-2-amine**.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3450 - 3300	Medium-Strong	N-H symmetric & asymmetric stretching (primary amine)
3150 - 3050	Medium	Aromatic C-H stretching
1640 - 1600	Strong	N-H scissoring (bending)
1580 - 1540	Very Strong	Asymmetric N=O stretching (nitro group)
1500 - 1400	Medium-Strong	Aromatic C=C and C=N ring stretching
1360 - 1320	Very Strong	Symmetric N=O stretching (nitro group)
900 - 690	Medium-Strong	C-H out-of-plane bending (fingerprint region)

Standard Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.^{[9][10]}

- Background Collection:
 - Ensure the ATR crystal (typically diamond or ZnSe) is clean.^{[9][11]} Wipe with a soft tissue dampened with isopropanol and allow it to fully evaporate.

- Collect a background spectrum of the empty ATR stage. This is a critical self-validating step that subtracts the absorbance of ambient air (CO₂, H₂O) from the sample spectrum. [\[12\]](#)
- Sample Analysis:
 - Place a small amount (a few milligrams) of the solid **4-Nitropyridin-2-amine** powder onto the center of the ATR crystal.
 - Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.[\[9\]](#)[\[13\]](#)
 - Collect the sample spectrum (e.g., averaging 32 scans at a resolution of 4 cm⁻¹).
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.
 - Clean the crystal thoroughly after analysis.[\[9\]](#)[\[13\]](#)

Fig. 3: A streamlined workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a classic "hard" ionization technique suitable for this type of molecule, leading to predictable fragmentation.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Predicted Mass Spectrum Data (Electron Ionization)

The molecular formula C₅H₅N₃O₂ gives an exact mass of 139.0382 Da.[\[2\]](#) According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with 139.

m/z Value	Ion	Rationale for Formation
139	$[M]^{+\cdot}$	Molecular Ion: The parent molecule with one electron removed. Expected to be of moderate intensity.
123	$[M - O]^{+\cdot}$	Loss of an oxygen atom from the nitro group.
109	$[M - NO]^+$	Loss of a nitric oxide radical ($\cdot NO$) from the nitro group.
93	$[M - NO_2]^+$	Key Fragment: Loss of the entire nitro group radical ($\cdot NO_2$), leaving the 2-aminopyridinium cation. This is often a significant peak for nitroaromatic compounds.
81	$[M - N_2O]^+$	Loss of nitrous oxide from the molecular ion.
66	$[C_4H_4N]^+$	Fragmentation of the aminopyridinium ion via loss of HCN.

Standard Protocol for EI-MS Data Acquisition

- Sample Introduction:
 - For a solid sample, a direct insertion probe is typically used.[\[17\]](#) A small amount of sample is placed in a capillary tube at the probe's tip.
 - Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via Gas Chromatography (GC-MS).[\[17\]](#)
- Ionization:
 - The sample is vaporized by heating in the vacuum of the mass spectrometer.[\[15\]](#)

- The gaseous molecules pass through the ion source, where they are bombarded by a beam of high-energy electrons (typically 70 eV).^{[14][18]} This energy is sufficient to ionize the molecule and induce extensive, reproducible fragmentation.^[16]
- Mass Analysis and Detection:
 - The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion, generating the mass spectrum.

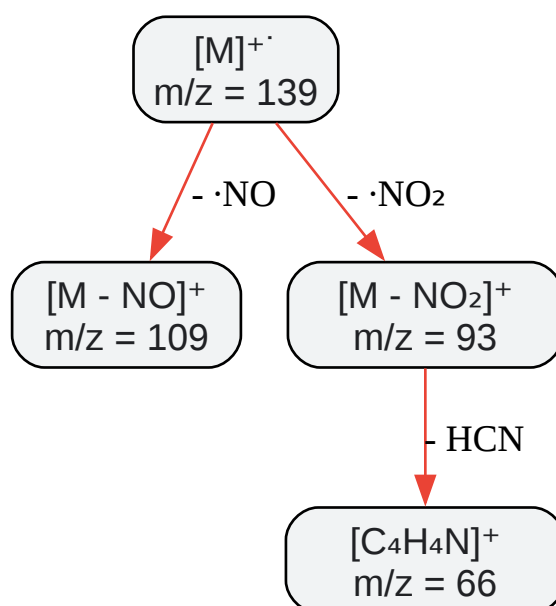


Fig. 4: Predicted EI-MS Fragmentation

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Fig. 4: A plausible fragmentation pathway for **4-Nitropyridin-2-amine** under EI conditions.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For **4-Nitropyridin-2-amine**:

- MS confirms the molecular weight is 139, consistent with the formula $C_5H_5N_3O_2$. The key fragment at m/z 93 strongly suggests the loss of a $-NO_2$ group.

- IR confirms the presence of the key functional groups: N-H stretches ($\sim 3400\text{ cm}^{-1}$) confirm the amine, and two very strong bands at ~ 1550 and $\sim 1350\text{ cm}^{-1}$ provide definitive evidence of the nitro group.
- NMR provides the final, unambiguous structural proof. ^1H NMR shows three distinct aromatic protons with splitting patterns that confirm their 2,4-substitution pattern on the pyridine ring. ^{13}C NMR shows five distinct aromatic carbon signals, confirming the overall structure and substitution pattern.

Together, these three techniques provide a self-validating system for the complete and confident structural elucidation of **4-Nitropyridin-2-amine**.

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